molecular formula C21H22N2O2 B5325604 (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE

(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5325604
M. Wt: 334.4 g/mol
InChI Key: JCEFYKGXVQGSMM-QUMQEAAQSA-N
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Description

(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a propenamide backbone

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEFYKGXVQGSMM-QUMQEAAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the formation of the propenamide backbone through a condensation reaction between an appropriate amine and a propenoic acid derivative. Subsequent steps involve the introduction of phenyl groups through Friedel-Crafts acylation or alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halogens (Cl~2~, Br2), alkyl halides (R-X)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of phenyl groups and the propenamide backbone, which confer distinct chemical and biological properties

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